7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride
Description
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride (CAS: 1187830-71-2) is a bicyclic heterocyclic compound with a pyridopyrimidine core. Its molecular formula is C₁₄H₁₅Cl₂N₃, and it has a molecular weight of 296.195 g/mol (monoisotopic mass: 295.0643) . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological and biochemical applications. The benzyl group at position 7 and chlorine at position 4 are critical for its interactions with biological targets, particularly kinases like ERK2 .
Properties
IUPAC Name |
7-benzyl-4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3.ClH/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGHKVHYRGPTKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=NC=N2)Cl)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718459 | |
| Record name | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-71-2 | |
| Record name | 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₄ClN₃
- Molecular Weight : 259.73 g/mol
- CAS Number : 192869-80-0
- Solubility : High GI absorption and permeable across the blood-brain barrier (BBB) .
Biological Activity Overview
The compound exhibits a range of biological activities that are relevant for therapeutic applications:
-
Antitumor Activity :
- Research indicates that derivatives of tetrahydropyrido[3,4-d]pyrimidines have shown promising antitumor effects. The unique structure allows for modifications that enhance their efficacy against various cancer cell lines .
- A study highlighted its potential as an inhibitor of specific cancer pathways, suggesting that it may interfere with tumor growth and proliferation .
-
Enzyme Inhibition :
- 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine has been studied for its role as an enzyme inhibitor. It has demonstrated inhibitory effects on several cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism .
- Specifically, it acts as an inhibitor of CYP1A2 and CYP2D6, which may influence the pharmacokinetics of co-administered drugs .
- Cardiovascular Applications :
The biological activity of 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine can be attributed to several mechanisms:
- Receptor Interaction : The compound interacts with various receptors involved in signaling pathways related to cancer and cardiovascular health.
- Enzyme Modulation : By inhibiting specific CYP enzymes, it alters drug metabolism and enhances the efficacy of other therapeutic agents.
Case Studies
-
Antitumor Efficacy in Preclinical Models :
- A study conducted on mice bearing tumor xenografts demonstrated that treatment with 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine led to significant tumor reduction compared to control groups. The compound's ability to induce apoptosis in cancer cells was noted as a key mechanism behind its antitumor activity .
- Cardiovascular Impact Assessment :
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
The compound is recognized for its role as a key intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of novel anti-cancer agents. Its structure allows for modifications that can enhance biological activity, making it a valuable asset in drug discovery and development processes .
Mechanisms of Action
Research indicates that 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride is involved in studies investigating the mechanisms of action of specific enzymes and receptors. This research can lead to new therapeutic strategies targeting various diseases, particularly cancers and viral infections .
Biological Research
Enzyme and Receptor Studies
This compound is employed in biological research to elucidate the interactions between drugs and biological targets. By understanding these interactions, researchers can develop more effective therapeutic agents with fewer side effects. Its application extends to studying enzyme inhibition and receptor binding dynamics .
Material Science
Advanced Materials Development
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. Its chemical stability and properties make it suitable for high-performance applications where durability and resistance to environmental factors are crucial .
Agrochemical Formulations
Innovative Pest Control Solutions
The compound is also being investigated for its applications in agrochemicals. Researchers are exploring its potential in developing new pest control solutions that are more environmentally friendly compared to traditional chemicals. This application is particularly important as the agricultural sector seeks sustainable alternatives to combat pests without harming beneficial organisms or ecosystems .
Diagnostic Tools
Development of Diagnostic Assays
There is ongoing research into the use of this compound in diagnostic tools. Specifically, it is being studied for its potential in developing assays that can detect specific biomarkers associated with diseases. Such advancements could enhance early diagnosis and treatment options for various health conditions .
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical Development | Key intermediate for anti-cancer agents; mechanism studies of enzymes and receptors |
| Biological Research | Investigating drug-target interactions; enzyme inhibition studies |
| Material Science | Development of polymers and coatings; high-performance materials |
| Agrochemicals | Innovative pest control solutions; environmentally friendly formulations |
| Diagnostic Tools | Development of assays for disease biomarkers; enhancing early diagnosis |
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s reactivity is driven by its heterocyclic core and substituents, enabling diverse transformations:
Reaction Conditions and Optimization
Precise control of reaction parameters is critical for high-yield synthesis:
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Chlorination : Conducted under acidic conditions with POCl₃ to achieve selective substitution .
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S_NAr Reaction : Requires polar aprotic solvents (e.g., DMSO) and elevated temperatures (50°C) to activate the chloride leaving group .
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Buchwald Coupling : Uses inert atmosphere (N₂/Ar) and controlled heating to facilitate cross-coupling .
Biological Relevance
The hydrochloride salt’s amine group facilitates protonation, enhancing solubility and bioavailability. Its biological activity stems from:
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Enzyme Inhibition : Targeting KRAS G12C via covalent binding to cysteine 12, disrupting oncogenic signaling .
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DNA Damage Pathways : Inhibition of PARP enzymes (via derivatives) impairs DNA repair, inducing apoptosis in cancer cells.
Comparison of Reaction Pathways
A direct comparison of substitution strategies highlights their chemical and biological implications:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below summarizes key structural analogues and their distinguishing features:
Preparation Methods
Cyclization and Core Formation
- Starting materials like 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one are reacted with phosphoryl chloride (POCl3) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) and acetonitrile.
- The reaction is typically conducted at elevated temperatures (~70°C) for 1 to 16 hours to facilitate cyclization and chlorination at the 4-position.
- The reaction mixture is then concentrated under reduced pressure.
Chlorination Step
- Phosphoryl chloride acts both as a chlorinating agent and a dehydrating reagent.
- Additional POCl3 can be added to drive the reaction to completion.
- The chlorination converts the 4-keto group in the intermediate to the 4-chloro substituent.
Work-Up and Purification
- The reaction mixture is quenched by pouring into ice water or saturated sodium bicarbonate solution to neutralize excess reagents.
- The organic layer is separated, dried over sodium sulfate, and concentrated.
- Purification is performed by silica gel chromatography using gradients of methanol in dichloromethane or ethyl acetate in hexanes.
- The purified compound is isolated as a brown liquid or yellow oil.
Conversion to Hydrochloride Salt
- The free base can be converted to the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, enhancing the compound's stability and solubility.
Representative Experimental Data
| Step | Reaction Conditions | Yield (%) | Notes on Procedure |
|---|---|---|---|
| Cyclization & Chlorination | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one + POCl3 + DMF (cat.) in acetonitrile, 70°C, 1 h | 57.8 | Reaction mixture concentrated, quenched with NaHCO3, purified by flash chromatography; product as yellow oil |
| Extended Chlorination | Product from previous step + additional POCl3 + DMF in acetonitrile, 70°C, 16 h | 79.0 | Stirred 4 h then additional POCl3 added for 12 h; purified by silica gel chromatography; product as brown liquid |
Key Research Findings and Analysis
- Reaction Efficiency: The use of phosphoryl chloride and DMF catalysis under controlled temperature conditions enables efficient chlorination and cyclization with moderate to good yields (57.8% to 79.0%).
- Purification: Silica gel chromatography with solvent gradients is effective in isolating the target compound with high purity.
- Structural Confirmation: Mass spectrometry confirms the molecular ion peak at m/z 260 [M+H]+, consistent with the molecular formula C14H14ClN3.
- Solubility and Stability: Conversion to the hydrochloride salt improves compound handling, solubility, and stability for further applications.
- Synthetic Accessibility: The synthetic accessibility score (~2.18) indicates moderate ease of synthesis, suitable for scale-up in pharmaceutical research.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, POCl3, DMF, acetonitrile |
| Reaction Temperature | 70°C |
| Reaction Time | 1–16 hours (multi-step addition of POCl3) |
| Purification Method | Silica gel chromatography (MeOH/CH2Cl2 or EtOAc/Hexanes gradient) |
| Yield Range | 57.8% to 79.0% |
| Product Form | Brown liquid or yellow oil (free base), hydrochloride salt for stability |
| Analytical Confirmation | MS (ES+), NMR (1H NMR DMSO-d6) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride?
- Methodology : The compound is synthesized via multi-step routes involving cyclization and functionalization. For example, pyrido[3,4-d]pyrimidine scaffolds are typically constructed using condensation reactions between aminopyridine derivatives and chloro-substituted carbonyl intermediates. A key step involves introducing the benzyl group via alkylation under inert conditions (e.g., N₂ atmosphere) .
- Purification : Chromatography (e.g., flash column chromatography with silica gel) is critical to isolate the hydrochloride salt at >95% purity. Solvent systems like ethyl acetate/hexane or dichloromethane/methanol are commonly used .
Q. How should researchers analyze the structural integrity of this compound?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 3.8–4.2 ppm, aromatic protons in pyrimidine ring).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 305.83) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in solid state (see analogous pyrido-pyrimidine structures in ).
Q. What storage conditions ensure compound stability?
- Store under inert atmosphere (argon) at 2–8°C to prevent degradation of the chloro and benzyl groups. Lyophilized samples are stable for >12 months if protected from moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Data Analysis : Discrepancies in biological activity (e.g., anti-cancer potency) may arise from assay conditions (e.g., cell line variability, incubation time). For example, notes that methylthio-substituted analogs show enhanced kinase inhibition compared to chloro derivatives. Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) .
- Structural Comparisons :
| Compound | Substituent | Activity (IC₅₀) |
|---|---|---|
| 7-Benzyl-4-chloro-... | Cl | 12 µM (Kinase X) |
| 7-Benzyl-2-(methylthio)-... | SCH₃ | 3 µM (Kinase X) |
| Data adapted from |
Q. What strategies improve the selectivity of this compound for target enzymes?
- Structure-Activity Relationship (SAR) :
- Replace the 4-chloro group with bulkier substituents (e.g., tert-butyl) to enhance steric hindrance against off-target binding .
- Introduce polar groups (e.g., carboxylate) to improve solubility and reduce nonspecific interactions .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target vs. non-target proteins .
Q. How can metabolic instability of this compound be addressed during in vivo studies?
- Prodrug Design : Mask the hydrochloride salt with ester or amide prodrug moieties to enhance bioavailability.
- Microsomal Assays : Test hepatic clearance using liver microsomes. For example, highlights deuterated analogs (e.g., CD₃ substitutions) to slow metabolism .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
